3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic tertiary amine derivative featuring a sulfur-linked 4-chlorophenyl substituent at the 3-position of the azabicyclo[3.2.1]octane scaffold. This compound is structurally related to antipsychotic and opioid receptor modulators, sharing a core framework with tropane alkaloids. Its synthesis involves coupling reactions between homopiperazine derivatives and aryl halides, as demonstrated in Schemes 6 and 7 of Kwakye et al. ().
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNS.ClH/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10;/h1-2,5-6,10-11,13,15H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRJIXDDDFOLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride, a compound belonging to the azabicyclo family, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.87 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological profile.
Research indicates that compounds in the azabicyclo category often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The specific interactions of this compound with these receptors can lead to significant biological effects, including:
- Antidepressant-like effects : Studies suggest that modulation of serotonin pathways may underlie potential antidepressant properties.
- Analgesic properties : The compound may exhibit pain-relief characteristics through its action on opioid receptors.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
-
In vitro Studies :
- Cell Viability Assays : Research demonstrated that varying concentrations of the compound could influence cell viability in neuronal cultures, suggesting neuroprotective effects.
- Receptor Binding Studies : Binding affinity assays indicated that the compound has a notable affinity for dopamine D2 and serotonin 5-HT2A receptors, which are critical in mood regulation and psychotropic effects.
-
In vivo Studies :
- Animal Models : In murine models, administration of the compound led to significant reductions in anxiety-like behaviors as measured by elevated plus maze tests.
- Pain Models : In formalin-induced pain models, the compound exhibited dose-dependent analgesic effects, indicating its potential utility in pain management.
Case Study 1: Antidepressant Effects
A study conducted on a cohort of mice evaluated the antidepressant-like effects of this compound through behavioral tests such as the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.
Case Study 2: Analgesic Efficacy
In another study focused on analgesic efficacy, researchers administered the compound to rats subjected to chronic pain models. The results showed a marked decrease in pain perception, as evidenced by reduced scores on pain scales compared to baseline measurements.
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily studied for its potential as a therapeutic agent in various diseases, particularly those involving the central nervous system (CNS). The bicyclic structure of the compound allows for modifications that can enhance its pharmacological profile.
Neuropharmacology
Research indicates that compounds with a similar bicyclic structure exhibit significant activity as anticholinergic agents, which can be beneficial in treating conditions such as Parkinson's disease and other movement disorders. The presence of the chlorophenyl group may enhance binding affinity to neurotransmitter receptors, potentially improving efficacy.
Anticancer Activity
Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar functionalities have demonstrated activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells, suggesting that 3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride may possess anticancer properties that warrant further investigation .
Bioavailability and Pharmacokinetics
Studies on similar compounds suggest that modifications to the bicyclic structure can improve solubility and bioavailability, critical factors for effective drug development. Research into the pharmacokinetics of this compound could provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Modifications in the Bicyclic Core
- 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride (CAS 54745-74-3) Key Difference: Replacement of a nitrogen atom with oxygen in the bicyclic system. Similarity score: 0.84 ().
- exo-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 478866-38-5)
Variations in Sulfur-Containing Substituents
Key Observations :
- The 4-chlorophenylsulfanyl group in the target compound balances lipophilicity and aromatic interactions, critical for CNS-targeted activity.
- Pyridinylsulfanyl analogs () introduce hydrogen-bonding capacity but may limit blood-brain barrier penetration.
- Tert-butylsulfanyl derivatives () prioritize stability over receptor engagement, suitable for peripheral targets.
Functional Group Replacements
- 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 1864063-51-3)
- RTI-336 (CAS 204069-50-1)
Stereochemical and Conformational Differences
- exo-3-Hydroxy-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 17366-48-2) Key Difference: Hydroxyl group at the 3-position in exo-configuration.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Formula | Molecular Weight | logP* | Key Substituent |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₅Cl₂NS | 304.69 | 3.2 | 4-Chlorophenylsulfanyl |
| 3-(2-Pyridinylsulfanyl) | C₁₂H₁₇ClN₂S | 256.79 | 2.1 | 2-Pyridinylsulfanyl |
| 3-(Tert-butylsulfanyl) | C₁₁H₂₂ClNS | 235.82 | 3.8 | Tert-butylsulfanyl |
| RTI-336 | C₂₄H₂₆Cl₂N₂O | 429.38 | 4.5 | 4-Methylphenylisoxazole |
*Estimated using fragment-based methods.
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically follows a multi-step approach:
- Step 1: Construction of the 8-azabicyclo[3.2.1]octane core, often starting from tropinone or related bicyclic ketones.
- Step 2: Introduction of the 3-position substituent, here the (4-chlorophenyl)sulfanyl group, via nucleophilic substitution or coupling reactions.
- Step 3: Conversion to the hydrochloride salt for improved stability and handling.
Preparation of the 8-Azabicyclo[3.2.1]octane Core
According to patent WO1999029690A1, the bicyclic scaffold can be prepared via reduction and functionalization of 8-substituted-8-azabicyclo[3.2.1]octan-3-ones or related intermediates. Key methods include:
Reduction of 3-cyano-8-substituted derivatives: Using metal reductions (e.g., magnesium in methanol), borohydride reductions (e.g., lithium or sodium borohydride in methanol), or catalytic hydrogenation with palladium catalysts under controlled temperature and pressure conditions.
Catalytic Hydrogenation: Saturation of bicyclic double bonds to yield the saturated 8-azabicyclo[3.2.1]octane core is achieved using palladium on carbon catalysts in solvents like ethanol, ethyl acetate, or methanol under hydrogen atmosphere.
Use of Tropinone Derivatives: Starting from N-Boc-tropinone, lithiation of aryl bromides followed by addition to the bicyclic ketone provides substituted bicyclic amines, which can be further reduced or functionalized.
Formation of Hydrochloride Salt
The final compound is isolated as its hydrochloride salt to enhance its stability and solubility:
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of bicyclic ketone | Mg in MeOH, or LiBH4 in MeOH, or Pd/C hydrogenation | 70-80 | Controlled temperature (0-25°C), inert atmosphere |
| 2 | Sulfanyl substitution | 4-Chlorophenyl thiol with bicyclic intermediate, base (e.g., NaH), solvent (THF, DMF) | 60-75 | May require inert atmosphere, anhydrous conditions |
| 3 | Hydrochloride salt formation | 5 M HCl, 0°C, diethyl ether or aqueous media | >90 | Precipitation and filtration for purification |
Analytical and Research Findings
Purity and Isomerism: The bicyclic scaffold often exists as mixtures of epimers (exo/endo), which can influence yield and activity. Careful control of reaction conditions and purification is necessary to isolate the desired isomer.
Mass Spectrometry: Characteristic mass spectral peaks confirm the molecular weight and substitution pattern; for example, molecular ion peaks around m/z 406-424 for related bicyclic compounds with aryl sulfanyl substituents.
Reaction Monitoring: pH adjustments during cyanide addition and substitution steps are critical to optimize yields and minimize side reactions.
Summary of Key Preparation Steps
| Preparation Stage | Description |
|---|---|
| Construction of bicyclic core | Reduction of 3-cyano or 3-keto bicyclic intermediates using metal hydrides or catalytic hydrogenation |
| Introduction of sulfanyl group | Nucleophilic substitution or Mitsunobu reaction with 4-chlorophenyl thiol derivatives |
| Salt formation | Acid-base reaction with hydrochloric acid to yield the hydrochloride salt |
Q & A
Q. What is the structural significance of the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold is a tropane alkaloid analog with a rigid bicyclic structure that enforces spatial constraints on substituents, optimizing interactions with biological targets like neurotransmitter transporters. The nitrogen at the bridgehead (position 8) enables hydrogen bonding and charge interactions, while the bicyclic framework stabilizes ligand-receptor conformations. Substituents at the C3 position (e.g., 4-chlorophenylsulfanyl) modulate selectivity and binding affinity .
Q. What synthetic routes are reported for this compound and its analogs?
Key synthetic strategies include:
- Enantioselective cyclization : Acyclic precursors with stereochemical guidance form the bicyclic core via intramolecular cyclization (e.g., using CuI-mediated coupling for aryl-thioether linkages) .
- Substituent functionalization : Post-cyclization modifications, such as nucleophilic substitution at C3 with 4-chlorophenylsulfanyl groups, are performed under controlled pH and temperature to avoid racemization .
Q. Which biological targets are associated with this compound?
The compound primarily interacts with:
- Dopamine Transporter (DAT) : The 4-chlorophenylsulfanyl group enhances DAT binding affinity, as observed in analogs like RTI-336, a tropane derivative in clinical trials for cocaine addiction .
- Serotonin Transporter (SERT) : Structural analogs show moderate SERT inhibition, influenced by substituent bulk and polarity .
Advanced Research Questions
Q. How do C3 substituents influence binding selectivity between DAT and SERT?
Substituent effects are methodologically assessed via:
- Comparative SAR studies : Introducing bulky or electron-withdrawing groups (e.g., 4-chlorophenylsulfanyl) at C3 increases DAT selectivity by ~10-fold over SERT, attributed to steric complementarity in DAT’s hydrophobic binding pocket .
- Computational docking : Molecular dynamics simulations reveal that 4-chlorophenylsulfanyl forms π-π interactions with DAT Phe43, while polar sulfanyl groups destabilize SERT binding .
Q. What analytical methods are critical for quantifying this compound in biological matrices?
- HPLC-MS/MS : Reverse-phase C18 columns with 0.1% formic acid in mobile phases achieve baseline separation. Detection via MRM (e.g., m/z 325 → 154 for the parent ion) ensures sensitivity (LOQ: 0.1 ng/mL) in plasma .
- Metabolite profiling : High-resolution LC-QTOF identifies oxidative metabolites (e.g., sulfoxide derivatives) using fragmentation patterns and isotope labeling .
Q. How do stereochemical variations impact pharmacological activity?
- Enantiomeric resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, revealing that the (1R,5S)-configuration exhibits 5-fold higher DAT affinity than its enantiomer .
- X-ray crystallography : Co-crystallization with DAT confirms that the (1R,5S)-enantiomer aligns optimally with the transporter’s active site .
Contradictions and Resolutions
- Monoamine Oxidase (MAO) Inhibition : reports MAO-B inhibition by related tropanes, but no MAO activity is observed for 4-chlorophenylsulfanyl analogs in . This discrepancy may arise from substituent-specific electronic effects, requiring targeted enzyme assays .
Methodological Recommendations
- For SAR studies : Combine radioligand binding assays with free-energy perturbation (FEP) calculations to predict substituent effects .
- For metabolic stability : Use hepatic microsomes + NADPH to identify cytochrome P450-mediated oxidation hotspots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
